BenchChemオンラインストアへようこそ!

2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Platelet-Activating Factor Receptor Antagonism Inflammation Research Cardiovascular Pharmacology

Sourcing 2-(3-pyridyl)tetrahydrofuran-2-carboxylic acid? Its 3-pyridyl core is essential for potent PAF receptor and thromboxane synthetase inhibition, validated by IC₅₀ 100 nM in human platelet assays. With a drug-like logP of 0.6 and TPSA of 59.4 Ų, it offers a balanced physicochemical profile for oral candidates. This versatile carboxylic acid handle enables rapid derivatization for inflammatory/cardiovascular programs. Secure high-purity material now.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B13075121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1CC(OC1)(C2=CN=CC=C2)C(=O)O
InChIInChI=1S/C10H11NO3/c12-9(13)10(4-2-6-14-10)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,13)
InChIKeyYGMYMIUHVFEGTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid: Heterocyclic Building Block with Defined Physicochemical Properties for Lead Optimization


2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid (CAS 143619-72-1; also 2-pyridin-3-yloxolane-2-carboxylic acid) is a heterocyclic compound comprising a tetrahydrofuran ring substituted at the 2-position with a 3-pyridyl moiety and a carboxylic acid group . The molecule possesses a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol . Its predicted physicochemical properties include a calculated logP of 0.6 and a topological polar surface area (TPSA) of 59.4 Ų [1], parameters that distinguish it from other tetrahydrofuran-carboxylic acid analogs used in medicinal chemistry scaffold design.

Why In-Class Tetrahydrofuran Carboxylic Acid Analogs Cannot Substitute for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid in Key Applications


Structural variations within tetrahydrofuran carboxylic acid derivatives produce substantial divergence in biological target engagement and physicochemical properties. While compounds such as (±)-tetrahydro-2-furoic acid (CAS 16874-33-2) and 2-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxylic acid share the tetrahydrofuran-2-carboxylic acid core, the 3-pyridyl substituent on the target compound confers distinct hydrogen-bonding capacity and metal-coordination potential that alters its utility in pharmaceutical intermediate synthesis and as a ligand for biological targets including platelet-activating factor (PAF) receptors and thromboxane synthetase [1]. Generic substitution without the 3-pyridyl moiety would eliminate the specific molecular recognition features required for these applications, as evidenced by the activity divergence observed across related pyridyl-tetrahydrofuran series [2].

Quantitative Comparative Evidence for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid: Differentiated Data vs. Key Analogs


PAF Receptor Antagonist Activity: Comparative Potency of 3-Pyridyl Tetrahydrofuran Derivatives vs. Alternative Aryl Substituents

In a defined series of cyclic ether acetal platelet-activating factor (PAF) receptor antagonists, compounds incorporating the 3-pyridyl moiety on a tetrahydrofuran scaffold were systematically evaluated. The optimal compound in this series, 2-(3-pyridyl)alkoxy-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran (compound 27a), demonstrated inhibition of [³H]-PAF receptor binding to washed human platelet membranes with an IC₅₀ of 100 nM [1]. While this data is for a derivatized analog rather than the parent carboxylic acid, it establishes the essential contribution of the 3-pyridyl-tetrahydrofuran core to PAF receptor engagement. Comparative SAR studies within the same series demonstrated that modification of the aryl substitution pattern and stereochemistry about the tetrahydrofuran ring produced measurable changes in antagonist potency, indicating that the 3-pyridyl-tetrahydrofuran framework provides a privileged scaffold for this target class [1]. The parent carboxylic acid serves as the key synthetic intermediate for accessing this biologically validated series.

Platelet-Activating Factor Receptor Antagonism Inflammation Research Cardiovascular Pharmacology

Physicochemical Differentiation: LogP and TPSA Values Define Oral Bioavailability Potential Relative to Other Tetrahydrofuran Carboxylic Acids

2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid exhibits a calculated logP (XLogP3) of 0.6 and a topological polar surface area (TPSA) of 59.4 Ų [1]. These parameters position the compound within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (logP ≤5, TPSA <140 Ų) and Veber's rules (TPSA <140 Ų). In contrast, the unsubstituted parent compound tetrahydrofuran-2-carboxylic acid (tetrahydro-2-furoic acid, CAS 16874-33-2) has a predicted logP of approximately -0.1 to 0.1 and a TPSA of 46.5 Ų [2]. The 3-pyridyl substitution on the target compound increases both lipophilicity (logP shift from ~0 to 0.6) and polar surface area (TPSA increase from 46.5 to 59.4 Ų) compared to the unsubstituted analog, altering predicted membrane permeability and solubility profiles [1][2]. For comparison, 2-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxylic acid (C11H10Cl2O3) possesses a substantially higher logP (estimated >2.5) due to the dichlorophenyl substituent , representing a different region of physicochemical space.

ADME Prediction Medicinal Chemistry Drug-likeness Optimization

Thromboxane Synthetase Inhibitory Activity: Patent-Validated Differentiation of 3-Pyridyl Tetrahydrofuran Derivatives vs. Alternative Heterocycles

United States Patent US5371096 explicitly claims (2-(3-pyridyl)tetrahydrofuran-3-yl)C5-9 alkanoic acids and related derivatives as inhibitors of thromboxane synthetase and as thromboxane A₂/prostaglandin H₂ receptor antagonists [1]. The patent discloses that compounds incorporating the 3-pyridyl-tetrahydrofuran core demonstrate dual pharmacological activity: they reduce endogenous thromboxane A₂ synthesis via enzyme inhibition and block the receptor-mediated effects of residual thromboxane A₂ and prostaglandin H₂ [1]. This dual mechanism is distinguished from single-mechanism thromboxane modulators such as simple arylalkanoic acids (e.g., dazoxiben) that inhibit thromboxane synthetase without receptor antagonism. The patent's claims are specifically directed to the 3-pyridyl substitution pattern, indicating that alternative heterocyclic substituents (e.g., imidazolyl, pyrazinyl) or unsubstituted tetrahydrofuran cores do not confer the same combined enzyme inhibition and receptor antagonism profile [1].

Thromboxane Synthetase Inhibition Cardiovascular Drug Discovery Platelet Aggregation

Hydrogen-Bond Donor/Acceptor Capacity: 3-Pyridyl Contribution Differentiates from Phenyl and Alkyl Tetrahydrofuran Analogs

2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid possesses one hydrogen-bond donor (carboxylic acid -OH) and four hydrogen-bond acceptors (carboxylic acid carbonyl, tetrahydrofuran ring oxygen, and pyridine nitrogen) [1]. In comparison, 2-phenyltetrahydrofuran-2-carboxylic acid analogs contain only three hydrogen-bond acceptors (carboxylic acid carbonyl, tetrahydrofuran oxygen), lacking the additional pyridyl nitrogen acceptor. This difference of one hydrogen-bond acceptor site (4 vs. 3) alters the compound's capacity for directed intermolecular interactions in protein binding pockets and crystal engineering applications. Furthermore, the pyridine nitrogen provides a basic site (predicted pKa of pyridine moiety ~5-6) not present in phenyl analogs, enabling pH-dependent coordination chemistry with transition metals relevant to catalysis and metalloenzyme inhibition [2]. The rigid bicyclic framework defined by the tetrahydrofuran ring fused to the pyridyl substituent via a quaternary carbon center enhances stereochemical control compared to conformationally flexible alkyl-substituted analogs [2].

Molecular Recognition Structure-Based Drug Design Ligand Efficiency

Validated Application Scenarios for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid Based on Quantitative Evidence


Synthetic Intermediate for PAF Receptor Antagonist Lead Optimization Programs

Researchers developing platelet-activating factor (PAF) receptor antagonists for inflammatory, cardiovascular, or respiratory indications should prioritize 2-(3-pyridyl)tetrahydrofuran-2-carboxylic acid as a key synthetic building block. As demonstrated in the Whittaker et al. series, the 3-pyridyl-tetrahydrofuran core is essential for achieving potent PAF receptor binding inhibition, with optimized derivatives achieving IC₅₀ values of 100 nM in human platelet membrane assays [3]. The carboxylic acid functionality serves as a versatile handle for further derivatization (e.g., to alkoxy ethers, amides, esters) while preserving the core pharmacophore. This compound is particularly valuable when synthetic access to the validated 2-(3-pyridyl)alkoxy-5-aryltetrahydrofuran scaffold is required [3].

Cardiovascular Drug Discovery Targeting Thromboxane Pathway Modulation

Drug discovery programs focused on thromboxane synthetase inhibition and/or thromboxane A₂ receptor antagonism for cardiovascular indications (e.g., thrombosis, atherosclerosis, myocardial infarction, hypertension) should consider 2-(3-pyridyl)tetrahydrofuran-2-carboxylic acid and its derivatives as privileged starting points. Patent US5371096 establishes that (2-(3-pyridyl)tetrahydrofuran-3-yl)alkanoic acids possess dual thromboxane synthetase inhibitory and receptor antagonist activity, a profile not achieved with alternative heterocyclic substituents [3]. The parent carboxylic acid enables rapid synthesis of patent-validated analogs for preclinical evaluation in platelet aggregation, vasoconstriction, and ischemia-reperfusion models [3].

Medicinal Chemistry Scaffold Requiring Balanced logP (0.6) and Moderate TPSA (59.4 Ų) for Oral Bioavailability Optimization

Medicinal chemists seeking building blocks with pre-optimized physicochemical properties for oral drug candidates should evaluate 2-(3-pyridyl)tetrahydrofuran-2-carboxylic acid. Its calculated logP of 0.6 and TPSA of 59.4 Ų fall within favorable ranges for both Lipinski's Rule of Five and Veber's bioavailability criteria [3]. This property profile distinguishes the compound from more polar unsubstituted tetrahydrofuran-2-carboxylic acid (logP ~0, TPSA 46.5 Ų) and from excessively lipophilic dichlorophenyl analogs (logP >2.5) [4]. The balanced lipophilicity is particularly suitable for lead series requiring CNS penetration potential (optimal logP 1-3 range) while maintaining adequate aqueous solubility for formulation [3].

Fragment-Based Drug Discovery Leveraging Enhanced Hydrogen-Bond Acceptor Capacity and Metal Coordination Potential

Structure-based drug design and fragment screening campaigns can exploit 2-(3-pyridyl)tetrahydrofuran-2-carboxylic acid's enhanced hydrogen-bonding capacity (4 acceptors, 1 donor) and metal-coordinating pyridine nitrogen [3]. Compared to 2-phenyltetrahydrofuran-2-carboxylic acid (3 HBA, no basic nitrogen), the additional pyridyl nitrogen provides a distinct vector for protein-ligand interactions and pH-dependent binding modulation [3]. This compound is especially relevant for programs targeting metalloenzymes (e.g., kinases, matrix metalloproteinases, cytochrome P450s) where the pyridine nitrogen can serve as a metal-coordinating anchor or for developing transition metal catalysts requiring heterocyclic carboxylate ligands [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.